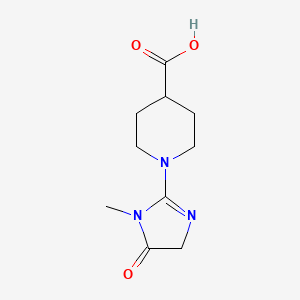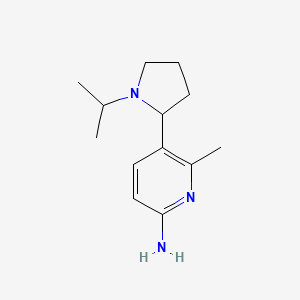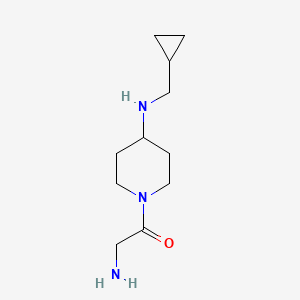
2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, an amino group, and a cyclopropylmethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with cyclopropylmethyl chloride, followed by the introduction of an amino group through reductive amination. The final step involves the formation of the ethanone moiety through a condensation reaction with an appropriate carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-(methylamino)piperidin-1-yl)ethanone
- 2-Amino-1-(4-(ethylamino)piperidin-1-yl)ethanone
- 2-Amino-1-(4-(propylamino)piperidin-1-yl)ethanone
Uniqueness
2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, biological activity, and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H21N3O |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
2-amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C11H21N3O/c12-7-11(15)14-5-3-10(4-6-14)13-8-9-1-2-9/h9-10,13H,1-8,12H2 |
Clave InChI |
LJEYRSFWDFHEQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2CCN(CC2)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



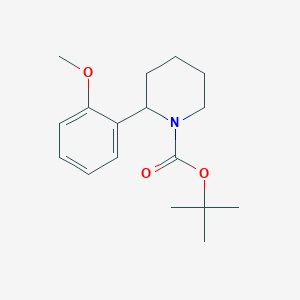

![1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine](/img/structure/B11801007.png)
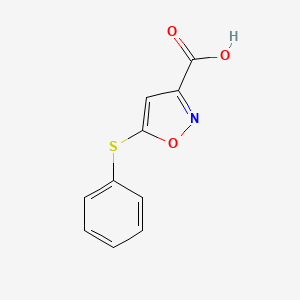
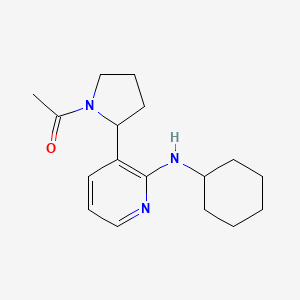
![6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11801032.png)

